molecular formula C19H13F2N3O5S2 B2895271 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate CAS No. 877651-30-4

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

Cat. No. B2895271
CAS RN: 877651-30-4
M. Wt: 465.45
InChI Key: ABEPSMMNLLNCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C19H13F2N3O5S2 and its molecular weight is 465.45. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including those related to the chemical structure , has shown potential as inhibitors of photosynthetic electron transport. These compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, demonstrating inhibitory properties comparable to commercial herbicides such as diuron, lenacil, and hexazinone. This suggests a potential application in the development of new herbicides (Vicentini et al., 2005).

Nitric Oxide Synthase Inhibition

Another area of application involves the inhibition of nitric oxide synthase (NOS), which is critical in various physiological and pathological processes. Thiadiazoline and pyrazoline heterocycles have been developed to target NOS isoforms, showing inhibitory activities that could be significant for the treatment of conditions associated with excessive nitric oxide production (Arias et al., 2018).

Antimicrobial Agents

The synthesis of novel analogs incorporating the benzothiazole nucleus has led to compounds with promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. This highlights the potential of such compounds in addressing antimicrobial resistance and developing new antibacterial therapies (Palkar et al., 2017).

Anticancer Agents

Compounds based on benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents. The design and synthesis of stable derivatives with no nitro group, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have exhibited excellent in vivo inhibitory effects on tumor growth, presenting a promising avenue for cancer therapy research (Yoshida et al., 2005).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5S2/c20-11-2-1-3-12(21)15(11)17(27)29-14-7-28-10(6-13(14)25)8-30-19-24-23-18(31-19)22-16(26)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEPSMMNLLNCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

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